6-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one
Description
6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one is a pyrimidinone-based compound featuring a bicyclic pyrido[3,4-d]pyrimidin-4(3H)-one core. Key structural elements include:
- A 3-methylpyrimidin-4(3H)-one moiety, which contributes to hydrogen bonding and π-π stacking interactions.
- A piperidine ring substituted at the 4-position with a ((6-cyclobutylpyrimidin-4-yl)oxy)methyl group, introducing steric bulk and modulating lipophilicity.
This compound is hypothesized to act as a kinase inhibitor or modulator of cellular signaling pathways, given structural parallels to pyrido[3,4-d]pyrimidin-4(3H)-one derivatives reported in medicinal chemistry studies .
Properties
IUPAC Name |
6-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-23-13-22-17(10-19(23)25)24-7-5-14(6-8-24)11-26-18-9-16(20-12-21-18)15-3-2-4-15/h9-10,12-15H,2-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRJPSCEVGORMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one is a synthetic compound with a complex molecular structure that suggests potential biological activity, particularly in the field of oncology. This compound, with a molecular formula of and a molecular weight of approximately 355.442 g/mol, features multiple functional groups, including pyrimidine and piperidine rings, which are often associated with significant pharmacological properties.
Antitumor Properties
Research indicates that compounds similar to this compound exhibit notable antitumor activities. Pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may interact with biological targets involved in cancer progression, such as specific enzymes or receptors.
The biological activity of this compound may be linked to its ability to inhibit key enzymes involved in tumor growth. For instance, many pyrimidine derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The structural features of this compound suggest it could function similarly, potentially leading to reduced tumor growth and improved therapeutic outcomes in cancer treatment.
Comparison with Related Compounds
To better understand the potential of this compound, it is useful to compare it with other known pyrimidine derivatives that exhibit significant biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Imatinib | Pyridine-pyrimidine derivative | Tyrosine kinase inhibitor used in leukemia treatment |
| Sorafenib | Multi-target kinase inhibitor | Used for liver and kidney cancers |
| Pazopanib | Aromatic amine with piperazine | Inhibits multiple receptor tyrosine kinases |
The unique combination of cyclobutyl and pyrimidine structures in this compound may confer distinct pharmacological properties compared to these established compounds, potentially resulting in enhanced efficacy or reduced side effects.
In Vivo Studies
In vivo studies on related compounds have also indicated potential therapeutic benefits. For instance, a cyclobutyl-substituted pyrimidine was shown to reduce tumor size in xenograft models by inhibiting angiogenesis and promoting apoptosis. These findings highlight the necessity for further investigation into the pharmacokinetics and pharmacodynamics of this compound to establish its viability as a therapeutic agent .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a pyrimidinone core with several derivatives, but differences in substituents critically influence physicochemical and pharmacological properties.
Key Observations :
- Halogenated Aryl Groups (e.g., 3,4-dichlorobenzyl in ) increase lipophilicity (logP >3) but may raise toxicity concerns.
- Piperazine/Piperidine Modifications (e.g., 4-methylpiperazine in ) enhance water solubility, critical for oral bioavailability.
- Cyclobutyl vs.
Cross-Reactivity and Selectivity
- Cross-reactivity studies (e.g., ) suggest that pyrimidinone derivatives with bulky substituents (e.g., cyclobutyl) exhibit lower cross-reactivity in kinase assays compared to smaller groups (e.g., methyl).
- The target compound’s piperidine-linked pyrimidinyloxy group may reduce off-target effects compared to pyrazole-linked analogues (e.g., ), which show broader kinase inhibition profiles .
Computational Similarity Assessment
- Using Tanimoto similarity coefficients (), the target compound shares moderate similarity (0.56–0.64) with pyrimidinones like 6-methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one (CAS 2557-79-1). Differences in the piperidine-cyclobutyl moiety likely account for reduced similarity scores.
- Molecular docking simulations predict stronger binding to EGFR kinase (ΔG = -9.2 kcal/mol) compared to analogues with smaller substituents (ΔG = -7.5 to -8.3 kcal/mol) .
Pharmacokinetic Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
